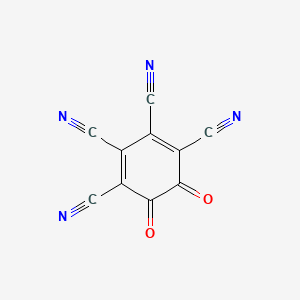![molecular formula C17H25NO4 B14417770 Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate CAS No. 84972-08-7](/img/structure/B14417770.png)
Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate typically involves multiple steps, including the formation of the aromatic core, the introduction of the prop-1-en-1-yl group, and the final carbamate formation. Common synthetic routes may involve:
Formation of the Aromatic Core: This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the Prop-1-en-1-yl Group: This step often involves the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Carbamate Formation: This final step can be carried out using isocyanates or carbamoyl chlorides under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
- 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
Uniqueness
Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate is unique due to its specific structural features, such as the presence of both diethoxy and prop-1-en-1-yl groups on the aromatic ring. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
84972-08-7 |
|---|---|
Formule moléculaire |
C17H25NO4 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
propan-2-yl N-(3,4-diethoxy-5-prop-1-enylphenyl)carbamate |
InChI |
InChI=1S/C17H25NO4/c1-6-9-13-10-14(18-17(19)22-12(4)5)11-15(20-7-2)16(13)21-8-3/h6,9-12H,7-8H2,1-5H3,(H,18,19) |
Clé InChI |
GRQFBAMDEKFUSW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1OCC)C=CC)NC(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



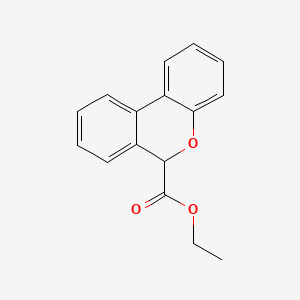
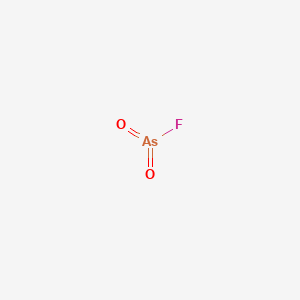

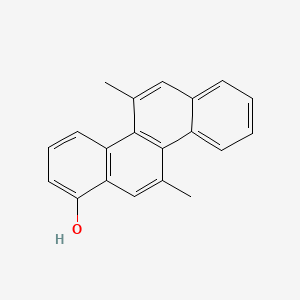

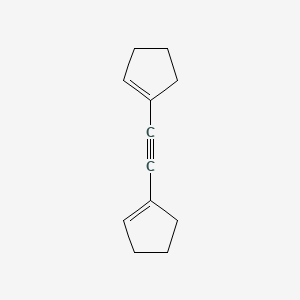
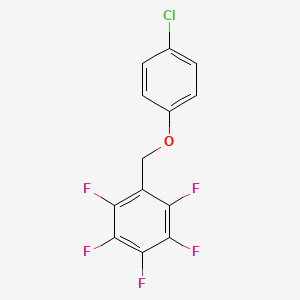
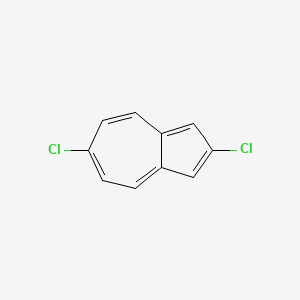
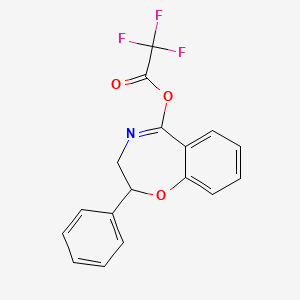
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14417739.png)
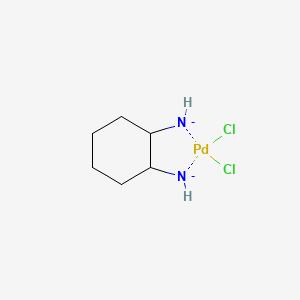
![1-Cyclopentylidene-4-methoxy-2,3-dithiaspiro[4.4]nonane](/img/structure/B14417748.png)
